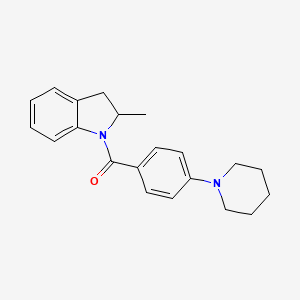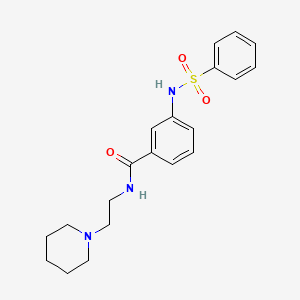
N-(4,6-dimethoxy-5-phenylpyrimidin-2-yl)-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,6-dimethoxy-5-phenylpyrimidin-2-yl)-3,4,5-trimethoxybenzamide, also known as Compound X, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties.
Mechanism of Action
The mechanism of action of N-(4,6-dimethoxy-5-phenylpyrimidin-2-yl)-3,4,5-trimethoxybenzamide X involves its ability to target specific proteins and enzymes in the body. In cancer cells, this compound X inhibits DNA synthesis and induces apoptosis by targeting topoisomerase IIα and DNA polymerase β. In inflammation, this compound X inhibits the production of pro-inflammatory cytokines by targeting nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. In neurological disorders, this compound X enhances cognitive function by increasing the expression of brain-derived neurotrophic factor (BDNF).
Biochemical and Physiological Effects:
This compound X has been shown to have several biochemical and physiological effects in the body. In cancer cells, this compound X induces apoptosis and inhibits DNA synthesis. In inflammation, this compound X reduces the production of pro-inflammatory cytokines. In neurological disorders, this compound X enhances cognitive function and improves memory.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4,6-dimethoxy-5-phenylpyrimidin-2-yl)-3,4,5-trimethoxybenzamide X in lab experiments is its specificity in targeting specific proteins and enzymes. This allows for more accurate and precise results. However, a limitation of using this compound X is its potential toxicity, which must be carefully monitored and controlled.
Future Directions
There are several future directions for the research and development of N-(4,6-dimethoxy-5-phenylpyrimidin-2-yl)-3,4,5-trimethoxybenzamide X. One direction is to explore its potential as a therapeutic agent in other diseases, such as cardiovascular disease and diabetes. Another direction is to investigate its potential as a drug delivery system for targeted therapies. Additionally, further research is needed to optimize the synthesis method of this compound X and improve its pharmacological properties.
In conclusion, this compound X is a synthetic compound that has shown potential therapeutic properties in various diseases. Its mechanism of action involves targeting specific proteins and enzymes in the body, leading to several biochemical and physiological effects. While there are advantages and limitations to using this compound X in lab experiments, there are several future directions for its research and development.
Synthesis Methods
The synthesis of N-(4,6-dimethoxy-5-phenylpyrimidin-2-yl)-3,4,5-trimethoxybenzamide X involves several steps, including the reaction of 4,6-dimethoxy-2-nitrophenylamine with 2-chloro-3,4,5-trimethoxybenzoyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to reduction with palladium on carbon and hydrogen gas to yield this compound X.
Scientific Research Applications
N-(4,6-dimethoxy-5-phenylpyrimidin-2-yl)-3,4,5-trimethoxybenzamide X has been studied extensively for its potential therapeutic properties in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound X has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation studies have demonstrated that this compound X can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, this compound X has been found to enhance cognitive function and improve memory.
properties
IUPAC Name |
N-(4,6-dimethoxy-5-phenylpyrimidin-2-yl)-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O6/c1-27-15-11-14(12-16(28-2)18(15)29-3)19(26)23-22-24-20(30-4)17(21(25-22)31-5)13-9-7-6-8-10-13/h6-12H,1-5H3,(H,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMOELJWSYNNFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC(=C(C(=N2)OC)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Methylphenyl)carbamoyl]-1-methylsulfonyl-1-propan-2-ylurea](/img/structure/B7464375.png)
![2-[N-(benzenesulfonyl)-4-iodoanilino]-N-methyl-N-phenylacetamide](/img/structure/B7464383.png)
![1-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B7464390.png)




![2,4,7,9-Tetramethyl-11-oxopyrido[2,1-b]quinazoline-6-carbonitrile](/img/structure/B7464436.png)
![N-methyl-2-[2-(1H-pyrazol-5-yl)propan-2-yl]aniline](/img/structure/B7464437.png)
![2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B7464450.png)


![(E)-3-(3,4-dimethoxyphenyl)-N-[(4-morpholin-4-ylphenyl)methyl]prop-2-enamide](/img/structure/B7464460.png)
